6-CFDA N-succinimidyl ester

Description

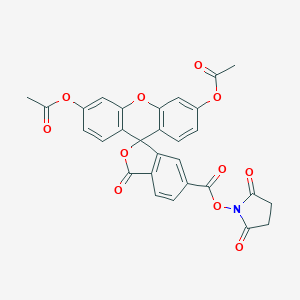

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPOSNWWINVNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407790 | |

| Record name | 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150206-15-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150206-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein diacetate succinimidyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxyfluorescein diacetate succinimidyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KQF9Z3Y49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Carboxyfluorescein Diacetate N-Succinimidyl Ester: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the application and methodology of 6-Carboxyfluorescein Diacetate N-Succinimidyl Ester (6-CFDA N-succinimidyl ester), a cornerstone tool in cellular analysis.

Introduction

6-Carboxyfluorescein diacetate N-succinimidyl ester, commonly referred to as CFSE or 6-CFDA SE, is a highly versatile, cell-permeable fluorescent dye pivotal for cellular research. Its unique mechanism of action allows for stable, long-term labeling of viable cells, making it an invaluable tool for tracking cell proliferation, migration, and apoptosis, as well as for applications in drug delivery systems. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its use in key experimental assays.

Physicochemical Properties and Spectral Characteristics

This compound is a non-fluorescent molecule that becomes fluorescent upon entering viable cells.[1] Its key properties are summarized below.

| Property | Value | Reference |

| Synonyms | CFSE, 5(6)-Carboxyfluorescein diacetate succinimidyl ester, 6-CFDA SE | [2][3] |

| Molecular Formula | C₂₉H₁₉NO₁₁ | [4] |

| Molecular Weight | 557.46 g/mol | [1][4] |

| Excitation Maximum | ~492-495 nm | [5][6][7] |

| Emission Maximum | ~517-521 nm | [1][5][6] |

| Solubility | Soluble in DMSO and dimethylformamide | [2][5] |

| Storage | Store at -20°C, protected from light and moisture | [1][5] |

Mechanism of Action

The utility of this compound lies in its two-stage activation process within viable cells. Initially, the non-fluorescent and cell-permeable 6-CFDA SE passively diffuses across the cell membrane into the cytoplasm.[4][5] Once inside the cell, intracellular esterases cleave the two acetate groups, yielding the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[4][5][8] The succinimidyl ester group of CFSE then forms stable, covalent bonds with primary amines on intracellular proteins.[8][9] This covalent linkage ensures that the fluorescent probe is well-retained within the cells for extended periods and is passed on to daughter cells upon division.[8][9]

Mechanism of this compound activation.

Key Applications and Experimental Protocols

Cell Proliferation Assays

The most prominent application of this compound is in monitoring cell proliferation. As cells divide, the CFSE fluorescence is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[9] This allows for the tracking of up to eight cell generations by flow cytometry.[4]

Experimental Protocol: Labeling Suspension Cells for Proliferation Assay

-

Cell Preparation: Centrifuge cells and resuspend the pellet in pre-warmed (37°C) phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

Staining Solution Preparation: Prepare a 2X working solution of 6-CFDA SE in PBS or another amine-free buffer from a stock solution in DMSO. The final concentration typically ranges from 1 to 10 µM.[8]

-

Cell Labeling: Add an equal volume of the 2X CFSE staining solution to the cell suspension. Incubate for 20-30 minutes at 37°C, protected from light.[8]

-

Washing: Stop the labeling reaction by adding 5 volumes of cold complete culture medium. Centrifuge the cells and wash them twice with fresh, pre-warmed culture medium to remove any unbound dye.[10]

-

Incubation: Resuspend the cells in complete culture medium and incubate under desired experimental conditions.

-

Analysis: Harvest cells at various time points and analyze by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[10]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. bio-rad.com [bio-rad.com]

- 7. 5(6)-CFDA N-succinimidyl ester (CFSE), Fluorogenic esterase substrate (CAS 150347-59-4) | Abcam [abcam.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

The Core Principle of 6-CFDA N-succinimidyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental mechanism of 6-Carboxyfluorescein diacetate N-succinimidyl ester (6-CFDA-SE), a powerful tool for tracking cell proliferation and viability. We will explore its chemical transformation within the cell, the basis of its fluorescence, and its application in cellular analysis, supplemented with detailed experimental protocols and quantitative data.

Introduction: Unveiling the Mechanism of a Versatile Cellular Probe

6-CFDA N-succinimidyl ester, often referred to as Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) or simply CFSE, is a highly effective and widely used fluorescent dye for long-term cell labeling and proliferation tracking.[1][2] Its principle of action is a sophisticated multi-step process that begins with its passive diffusion into live cells and culminates in the stable, covalent labeling of intracellular proteins.[3][4][5] This stable labeling is the key to its utility, as the fluorescent signal is equally distributed among daughter cells upon division, allowing for the quantitative analysis of cell proliferation.[6][7][8]

The Chemical Journey of 6-CFDA-SE: From a Non-Fluorescent Prodrug to a Stable Fluorescent Marker

The action of 6-CFDA-SE can be broken down into three critical steps: cellular uptake, enzymatic activation, and covalent conjugation.

Cellular Uptake: Crossing the Membrane

6-CFDA-SE in its native state is a cell-permeable molecule.[3][4] The presence of two acetate groups renders the molecule sufficiently hydrophobic to passively diffuse across the intact plasma membrane of living cells.[8][9] This initial step is crucial as it allows the probe to access the intracellular environment where the subsequent reactions occur.

Enzymatic Activation: The Role of Intracellular Esterases

Once inside the cell, 6-CFDA-SE, which is itself non-fluorescent, undergoes enzymatic transformation.[3][5][9] Intracellular esterases, ubiquitous enzymes in the cytoplasm of viable cells, cleave the acetate groups from the 6-CFDA-SE molecule.[4][8][10] This hydrolysis reaction yields the highly fluorescent molecule, carboxyfluorescein succinimidyl ester (CFSE).[3][9] The requirement of active esterases for this conversion means that only metabolically active, viable cells will fluoresce, providing an intrinsic mechanism for viability assessment.[11]

Covalent Conjugation: Stable Labeling of Intracellular Proteins

The newly formed CFSE molecule contains a succinimidyl ester group.[9] This functional group is highly reactive towards primary amines, such as the lysine residues found abundantly in intracellular proteins.[5][9][12] The succinimidyl ester reacts with these amines to form stable covalent amide bonds.[13] This covalent linkage ensures that the fluorescent CFSE is retained within the cell for long periods and is not transferred to adjacent cells.[5][9]

Quantitative Analysis of Cell Proliferation

The stable and uniform labeling of intracellular proteins is the foundation for using 6-CFDA-SE to monitor cell division. When a labeled cell divides, its fluorescent components are distributed equally between the two daughter cells.[6][8] Consequently, the fluorescence intensity of each daughter cell is approximately half that of the parent cell.[10] This progressive halving of fluorescence with each cell division can be readily quantified using flow cytometry, where distinct peaks represent successive generations of cells.[6][8] Fluorescence can be detected in cells for up to eight successive divisions.[8]

Data Presentation: Key Quantitative Parameters

The following table summarizes the key quantitative data for 6-CFDA-SE, compiled from various sources.

| Parameter | Value | Reference(s) |

| Excitation Maximum | ~492 nm | [3][14][15] |

| Emission Maximum | ~517 nm | [3][14][15] |

| Molecular Weight | 557.5 g/mol | [4][15] |

| Chemical Formula | C₂₉H₁₉NO₁₁ | [4][15] |

| Typical Working Concentration | 0.5 - 10 µM | [5][16][17] |

| Optimal Incubation Time | 5 - 20 minutes | [5][16][18] |

| Solvent for Stock Solution | Anhydrous DMSO | [5][16][17] |

Experimental Protocols

Below are detailed methodologies for key experiments using 6-CFDA-SE.

Preparation of 6-CFDA-SE Stock Solution

-

Dissolve 6-CFDA-SE in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.[2][5] For example, dissolve 25 mg of CFSE in 8.96 mL of anhydrous DMSO for a 5 mM stock solution.[5]

-

Vortex briefly to ensure complete dissolution.[5]

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.[16][17]

-

Store the aliquots at -20°C, protected from light and moisture.[16][17] Hydrolysis can occur in the presence of water.[16]

Labeling of Suspension Cells

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in a buffer that does not contain serum or free amines (e.g., PBS or HBSS with 0.1% BSA).[16][17][19]

-

Prepare a 2x working solution of 6-CFDA-SE in the same buffer. The final concentration will typically be between 0.5 and 10 µM.[16][17] It is recommended to titrate the concentration to find the optimal balance between bright staining and low toxicity for your specific cell type.[16][17]

-

Add an equal volume of the 2x 6-CFDA-SE working solution to the cell suspension.[16][17]

-

Incubate for 5-20 minutes at 37°C, protected from light.[5][16]

-

To stop the labeling reaction, add 5 volumes of cold complete culture medium (containing serum) and incubate for 5 minutes.[16] The serum proteins will react with any unbound dye.

-

Wash the cells three times with complete culture medium to remove any unbound dye.[16][19] A 5-minute incubation at 37°C after the second wash can help unbound dye to diffuse out of the cells.[16]

-

Resuspend the cells in fresh, pre-warmed culture medium for subsequent experiments or analysis.[5]

Labeling of Adherent Cells

-

Grow adherent cells to the desired confluency on coverslips or in culture plates.[5]

-

Remove the culture medium and wash the cells once with pre-warmed PBS.[5]

-

Add the 6-CFDA-SE working solution (typically 1-10 µM in PBS) to the cells, ensuring the entire surface is covered.[5]

-

Incubate for 10-20 minutes at 37°C.[5]

-

Remove the labeling solution and wash the cells three times with complete culture medium.[5]

-

Add fresh, pre-warmed culture medium and incubate for at least 30 minutes at 37°C to allow for the complete hydrolysis of the diacetate groups and removal of any unbound dye.[5]

Visualizing the Principle of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core concepts of 6-CFDA-SE's mechanism and its application in a typical cell proliferation experiment.

Conclusion

This compound is a robust and indispensable tool in cell biology research. Its principle of action, relying on passive uptake, enzymatic activation in viable cells, and stable covalent labeling of intracellular proteins, provides a reliable method for tracking cell proliferation and assessing cell viability. By understanding the core principles and adhering to optimized experimental protocols, researchers can effectively harness the power of this fluorescent probe for a wide range of applications in immunology, cancer biology, and drug development.

References

- 1. 5(6)-CFDA, SE; CFSE (5-(and-6)-Carboxyfluorescein Diacetate, Succinimidyl Ester), mixed isomers 25 mg [thermofisher.com]

- 2. cytologicsbio.com [cytologicsbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. stemcell.com [stemcell.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 9. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 10. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]

- 11. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad.com [bio-rad.com]

- 15. cdn.stemcell.com [cdn.stemcell.com]

- 16. med.virginia.edu [med.virginia.edu]

- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 18. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bu.edu [bu.edu]

Distinguishing CFDA-SE and CFSE: An In-Depth Technical Guide for Cellular Proliferation and Tracking Assays

For researchers, scientists, and professionals in drug development, precise terminology and a deep understanding of experimental tools are paramount. In the realm of cell biology, particularly in studies involving cellular proliferation, migration, and in vivo tracking, the fluorescent dyes CFDA-SE and CFSE are indispensable. However, the terms are often used interchangeably in scientific literature, leading to confusion. This technical guide elucidates the critical differences between Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and Carboxyfluorescein Succinimidyl Ester (CFSE), providing a comprehensive overview of their mechanisms, experimental protocols, and key characteristics to ensure their proper application.

Core Distinction: A Precursor-Product Relationship

The fundamental difference between CFDA-SE and CFSE lies in their chemical structure and, consequently, their cell permeability. CFDA-SE is the cell-permeable precursor to the fluorescent molecule CFSE.[1][2][3] The presence of two acetate groups on the fluorescein moiety of CFDA-SE renders the molecule more hydrophobic, allowing it to readily diffuse across the plasma membrane into the cytoplasm of living cells.[3][4]

Once inside the cell, a critical transformation occurs. Intracellular esterase enzymes, ubiquitous in viable cells, cleave the acetate groups from CFDA-SE.[2][4][5][6] This enzymatic reaction yields Carboxyfluorescein Succinimidyl Ester (CFSE), a highly fluorescent molecule that is significantly less membrane-permeant, effectively trapping it within the cell.[2][4][5] It is this intracellularly generated CFSE that then covalently binds to primary amines of intracellular proteins, ensuring long-term, stable labeling.[5][6][7]

It is a common misnomer in the literature to refer to the labeling compound as "CFSE".[1][8] The correct reagent for labeling living cells is CFDA-SE, which is then converted to CFSE intracellularly.[1][8]

Mechanism of Action: From Non-Fluorescent Precursor to Stable Cellular Label

The process of cell labeling with CFDA-SE is a sequential series of events that results in the stable fluorescent tagging of intracellular proteins. Initially, the non-fluorescent CFDA-SE passively crosses the cell membrane.[7][9] Upon entering the cytoplasm, intracellular esterases hydrolyze the diacetate groups, leading to the formation of the fluorescent and amine-reactive CFSE.[4][6][10] The succinimidyl ester group of CFSE then forms covalent bonds with lysine residues and other primary amines present on intracellular proteins.[5][7] This covalent linkage ensures that the fluorescent marker is retained within the cells for extended periods and is not transferred to adjacent cells.[5]

As a labeled cell divides, the CFSE-conjugated proteins are distributed approximately equally between the two daughter cells.[2][11] Consequently, each successive generation of cells exhibits a halving of fluorescence intensity, a characteristic that is leveraged in cell proliferation assays to track the number of cell divisions.[2][4][12]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of CFDA-SE and its fluorescent product, CFSE, are summarized in the table below.

| Property | CFDA-SE | CFSE (intracellular product) | Reference(s) |

| Chemical Formula | C₂₉H₁₉NO₁₁ | C₂₅H₁₅NO₉ | [2][12],[5] |

| Molecular Weight | 557.5 g/mol | 473.393 g/mol | [2][12],[5] |

| Excitation Maximum | Non-fluorescent | ~492-498 nm | [12][13][14][15] |

| Emission Maximum | Non-fluorescent | ~517-521 nm | [12][13][14][15] |

| Recommended Laser | N/A | 488 nm | [7][15] |

| Common Filter | N/A | 530/30 or similar FITC filter set | [7][16] |

Experimental Protocols

A standardized protocol for labeling cells with CFDA-SE is crucial for reproducible results. The following is a generalized methodology compiled from multiple sources. It is important to note that optimal conditions, particularly the final concentration of CFDA-SE, should be determined empirically for each cell type and application to minimize cytotoxicity.[1][8][9]

Stock Solution Preparation

-

Reagent: Use anhydrous Dimethyl Sulfoxide (DMSO) to prepare the CFDA-SE stock solution.[1][8][16]

-

Concentration: Prepare a stock solution at a concentration 1000-fold higher than the final working concentration (e.g., 2 mM for a final concentration of 2 µM).[1][8][16]

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C over a desiccant.[1][8][16] CFDA-SE is susceptible to hydrolysis in the presence of water, so it is critical to avoid moisture.[1][8] Aliquoted stocks should be used within 2 months.[1][8]

Cell Labeling Protocol

-

Cell Preparation: Prepare a single-cell suspension in a protein-containing buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).[1][16] Cell concentrations can range from 1 x 10⁶ to 5 x 10⁷ cells/mL.[16]

-

CFDA-SE Working Solution: Immediately before use, prepare a 2X working solution of CFDA-SE in the same buffer used for the cell suspension.[1][16]

-

Labeling: Add an equal volume of the 2X CFDA-SE working solution to the cell suspension.[1][16] This will result in the desired final concentration, typically in the range of 0.5 to 5 µM.[1][8][16] For in vitro experiments, 0.5 to 2 µM is often sufficient, while in vivo tracking may require 2 to 5 µM.[1][8][16]

-

Incubation: Incubate the cells for 5 to 10 minutes at 37°C, protected from light.[1][16]

-

Washing: Immediately stop the labeling reaction by adding an excess of complete culture medium (e.g., RPMI with 10% Fetal Bovine Serum).[1][16] The proteins in the serum will quench any unreacted CFDA-SE.[16] Centrifuge the cells and wash them at least two to three times with complete culture medium.[1][16]

-

Post-Labeling Incubation: An optional incubation step of 5-30 minutes at 37°C after the second wash can help unreacted CFDA-SE to diffuse out of the cells before the final wash.[1][11][16]

-

Analysis: The labeled cells are now ready for in vitro culture, in vivo transfer, or analysis by flow cytometry.[16]

Conclusion

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. stemcell.com [stemcell.com]

- 3. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 4. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. CFSE | AAT Bioquest [aatbio.com]

- 8. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 9. benchchem.com [benchchem.com]

- 10. Microscopy Imaging & Cytometry Core | The University of Vermont [uvm.edu]

- 11. cytologicsbio.com [cytologicsbio.com]

- 12. bio-rad.com [bio-rad.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. Spectrum [CFSE (fluorescein, CFDA, SE)] | AAT Bioquest [aatbio.com]

- 15. FluoroFinder [app.fluorofinder.com]

- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

An In-depth Technical Guide to 6-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), a widely used fluorescent probe for tracking cell proliferation, migration, and viability.

Core Chemical Structure and Properties

6-Carboxyfluorescein diacetate succinimidyl ester is a cell-permeable compound that, upon entering viable cells, undergoes enzymatic conversion to a fluorescent and reactive molecule.[1] This process allows for the stable and long-term labeling of cells.

Chemical Identity:

| Property | Value |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate[2] |

| Synonyms | CFDA-SE, 6-CFDA-SE, Carboxyfluorescein diacetate N-succinimidyl ester[1] |

| CAS Number | 150206-15-8[2] |

| Molecular Formula | C₂₉H₁₉NO₁₁[2] |

| Molecular Weight | 557.47 g/mol [2] |

Physicochemical and Spectral Properties:

| Property | Value |

| Form | Crystalline solid[3] |

| Solubility | Soluble in DMSO (≤ 20 mg/mL) and Dimethylformamide (DMF) (≤ 30 mg/mL). Sparingly soluble in aqueous buffers.[3] |

| Excitation Maximum (of CFSE) | ~492 nm[4][5] |

| Emission Maximum (of CFSE) | ~517 nm[4][5] |

Mechanism of Action: From Non-Fluorescent Precursor to Stable Cellular Label

The utility of CFDA-SE lies in its two-stage activation process within living cells. Initially, the molecule is non-fluorescent and readily crosses the cell membrane due to its hydrophobic acetate groups.[1] Once inside the cell, the following events occur:

-

Enzymatic Cleavage: Intracellular esterases, ubiquitous in viable cells, cleave the two acetate groups from the CFDA-SE molecule. This enzymatic reaction yields 6-carboxyfluorescein succinimidyl ester (CFSE), which is highly fluorescent.[1][6]

-

Covalent Conjugation: The succinimidyl ester (SE) group of CFSE is an amine-reactive moiety. It readily forms stable covalent bonds with primary amines on intracellular proteins.[1][7] This covalent linkage ensures that the fluorescent CFSE is retained within the cell for long periods, even through cell division, and is not transferred to adjacent cells.[7]

The progressive halving of CFSE fluorescence with each cell division allows for the tracking of cell proliferation over multiple generations.[1]

References

- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 2. 6-Carboxyfluorescein diacetate succinimidyl ester | C29H19NO11 | CID 5048409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. 6-Carboxyfluorescein diacetate N-succinimidyl ester [genaxxon.com]

- 5. bio-rad.com [bio-rad.com]

- 6. CFSE | AAT Bioquest [aatbio.com]

- 7. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-CFDA N-succinimidyl ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein diacetate N-succinimidyl ester (6-CFDA SE), often referred to as CFSE or CFDA-SE, is a pivotal tool in cellular biology and drug development.[1][2] This cell-permeable compound provides a robust method for long-term cell tracking and the analysis of cell proliferation, both in vitro and in vivo.[3][4][5] Its utility stems from its unique mechanism of action: it is initially non-fluorescent but becomes highly fluorescent upon entering viable cells. This guide provides a comprehensive overview of the physical and chemical properties of 6-CFDA SE, detailed experimental protocols, and visualizations to aid in its effective application.

Core Mechanism of Action

6-CFDA SE is a chemically modified version of carboxyfluorescein succinimidyl ester (CFSE) that contains two acetate groups, rendering it more hydrophobic and readily able to cross cell membranes.[1] Once inside a cell, intracellular esterase enzymes cleave the acetate groups, yielding the fluorescent molecule carboxyfluorescein succinimidyl ester (CFSE).[1][3][5] The succinimidyl ester group of CFSE then forms stable, covalent bonds with primary amines of intracellular proteins.[1][4][6] This process effectively traps the fluorescent dye within the cell, preventing its transfer to adjacent cells.[6] As the labeled cell divides, the fluorescent dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[1] This progressive dilution of the dye allows for the tracking of up to eight successive cell generations via flow cytometry.[1][7]

Physical and Chemical Properties

The fundamental properties of 6-CFDA N-succinimidyl ester are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | References |

| Synonyms | 5(6)-Carboxyfluorescein diacetate succinimidyl ester, 5(6)-CFDA N-succinimidyl ester, CFSE | [3][8][9] |

| Molecular Formula | C₂₉H₁₉NO₁₁ | [3][5][8] |

| Molecular Weight | 557.5 g/mol | [3][5][8] |

| CAS Number | 150347-59-4 | [3][5][8] |

| Appearance | Crystalline solid | [3][8] |

| Excitation Maximum (after hydrolysis) | ~492 nm | [3][10][11] |

| Emission Maximum (after hydrolysis) | ~517 nm | [3][10][11] |

| Solubility | DMSO: ≤ 20 mg/mL, DMF: ≤ 30 mg/mL, Sparingly soluble in aqueous buffers | [2][3][8] |

| Storage | Store at -20°C, desiccated and protected from light. | [3][12][13] |

Experimental Protocols

Effective cell labeling with 6-CFDA SE is critical for obtaining reliable and reproducible results. Below are detailed protocols for labeling suspension and adherent cells. It is important to note that the optimal concentration of 6-CFDA SE can vary between cell types and applications, and therefore a titration is recommended to determine the lowest effective concentration that minimizes potential toxicity.[12][13][14]

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 5 mM): Prepare a stock solution of 6-CFDA SE in anhydrous dimethyl sulfoxide (DMSO).[12][13] For example, to prepare a 5 mM stock solution from a 25 mg vial (MW 557.47 g/mol ), dissolve the contents in 8.96 mL of DMSO.[15] Aliquot the stock solution into single-use vials and store at -20°C, protected from moisture and light.[12][13] Stock solutions in DMSO are generally stable for up to 2 months when stored properly.[12][13]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final working concentration (typically 0.5 to 10 µM) in a suitable buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), often supplemented with 0.1% BSA.[3][12][13]

Protocol for Labeling Suspension Cells

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in PBS or HBSS with 0.1% BSA.[13] Ensure there are no cell clumps.

-

Labeling: Add an equal volume of the 2X 6-CFDA SE working solution to the cell suspension. Mix gently and incubate for 5 to 10 minutes at 37°C, protected from light.[12][13]

-

Quenching and Washing: Stop the labeling reaction by adding 5 volumes of ice-cold complete culture medium.[4] The protein in the serum will quench the reactivity of any unbound dye.

-

Washing: Pellet the cells by centrifugation. Wash the cells three times with complete culture medium to remove any residual unbound dye.[4][12] An optional incubation at 37°C for 5 minutes after the second wash can help facilitate the diffusion of unreacted dye out of the cells before the final wash.[12][13]

-

Final Preparation: Resuspend the labeled cells in fresh culture medium for subsequent experiments or analysis.

Protocol for Labeling Adherent Cells

-

Cell Culture: Grow adherent cells on coverslips or in culture plates to the desired confluency.

-

Preparation of Labeling Solution: Prepare the 6-CFDA SE working solution (0.5–25 µM) in a serum-free medium or PBS.[4]

-

Labeling: Aspirate the culture medium from the cells and add the pre-warmed 6-CFDA SE working solution. Incubate for 10 to 15 minutes at 37°C.[4]

-

Deacetylation and Washing: Remove the labeling solution and replace it with a fresh, pre-warmed complete culture medium. Incubate for an additional 30 minutes at 37°C to allow for the complete deacetylation of the dye by intracellular esterases.[4]

-

Final Preparation: The cells are now labeled and ready for further experimentation or imaging.

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflow for cell labeling and the intracellular mechanism of 6-CFDA SE.

References

- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. stemcell.com [stemcell.com]

- 6. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 7. bio-rad.com [bio-rad.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 6-Carboxyfluorescein diacetate N-succinimidyl ester [genaxxon.com]

- 11. bio-rad.com [bio-rad.com]

- 12. med.virginia.edu [med.virginia.edu]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 14. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving 6-CFDA N-Succinimidyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dissolution and application of 6-CFDA N-succinimidyl ester (6-Carboxyfluorescein diacetate, succinimidyl ester), a widely used cell-permeable fluorescent probe for tracking cell proliferation. This document outlines solubility parameters, detailed experimental protocols, and the underlying mechanism of action.

Core Concepts

This compound, often referred to as CFDA-SE or simply CFSE, is a non-fluorescent and cell-permeable compound.[1][2] Once inside a living cell, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent and amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[2][3][4] The succinimidyl ester group then forms stable covalent bonds with intracellular proteins, primarily by reacting with lysine residues and other primary amines.[3][5] This ensures the fluorescent probe is retained within the cytoplasm.[3] As the labeled cell divides, the fluorescence is distributed equally between the two daughter cells, leading to a successive halving of fluorescence intensity with each generation.[1][3] This process can be monitored by flow cytometry to track cell division.[1]

Solubility and Stock Solution Preparation

The solubility of this compound is a critical first step for successful experimental outcomes. It is sparingly soluble in aqueous buffers but readily dissolves in organic solvents.[6] Anhydrous Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions.[7][8][9] Dimethylformamide (DMF) can also be used.[6][9] It is crucial to use anhydrous solvents as the compound can hydrolyze in the presence of water, which would reduce its effectiveness.[10][11]

Quantitative Solubility Data

| Solvent | Maximum Solubility | Molar Concentration (Approx.) | Source(s) |

| DMSO | 125 mg/mL | 224 mM | [12] |

| DMSO | 100 mg/mL | 179 mM | [5] |

| DMSO | 93 mg/mL | 167 mM | [8] |

| DMSO | 50 mg/mL | 90 mM | [13] |

| DMSO | ≤ 20 mg/mL | ≤ 36 mM | [6][9] |

| DMF | ≤ 30 mg/mL | ≤ 54 mM | [6][9] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.45 mM | [9] |

Note: Hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product; it is recommended to use newly opened or anhydrous DMSO.[5][12][13] Sonication may be required to achieve maximum solubility.[8][13]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted to the desired working concentration.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 0.1794 mL of anhydrous DMSO.[5][8] Some protocols suggest slightly different volumes, for example, 0.2172 mL for 1mg to get a 10mM solution.[12]

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.[5][10]

-

Store the stock solution at -20°C or -80°C, protected from light.[5][8][12] Under these conditions, the stock solution in DMSO is stable for at least one month at -20°C and up to a year at -80°C.[5][8]

Cell Staining Protocol for Proliferation Assays

This protocol provides a general guideline for labeling cells with this compound for analysis by flow cytometry. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.

Materials:

-

Cells in single-cell suspension

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Serum-free cell culture medium or PBS

-

Complete cell culture medium containing fetal bovine serum (FBS)

-

10 mM this compound stock solution

-

Centrifuge

Procedure:

-

Cell Preparation:

-

For suspension cells, centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C, discard the supernatant, and wash the cells twice with PBS.[5][12]

-

For adherent cells, detach the cells using trypsin or another appropriate method to obtain a single-cell suspension. Centrifuge and wash as described for suspension cells.[8][12]

-

-

Preparation of Working Solution:

-

Cell Staining:

-

Quenching and Washing:

-

To stop the staining reaction, add an equal volume of complete cell culture medium containing FBS. The proteins in the serum will react with any unbound dye.[6]

-

Incubate for 5 minutes.[6]

-

Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5]

-

Wash the cell pellet twice with PBS or complete culture medium.[5][8][12]

-

-

Analysis:

Visualization of Workflow and Mechanism

The following diagrams illustrate the key processes involved in using this compound.

Caption: Workflow for dissolving this compound and preparing a stable stock solution.

Caption: Cellular processing of this compound leading to fluorescent labeling.

Caption: Equal distribution of fluorescence during cell division in a proliferation assay.

References

- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 2. stemcell.com [stemcell.com]

- 3. bio-rad.com [bio-rad.com]

- 4. CFSE | AAT Bioquest [aatbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. 5(6)-CFDA N-succinimidyl ester (CFSE), Fluorogenic esterase substrate (CAS 150347-59-4) | Abcam [abcam.com]

- 8. CFSE | CFDA-SE | fluorescent dye | TargetMol [targetmol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

6-CFDA N-succinimidyl ester: A Technical Guide for Cell Proliferation and Tracking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Carboxyfluorescein diacetate N-succinimidyl ester (6-CFDA N-succinimidyl ester), a widely used fluorescent dye for monitoring cell proliferation, tracking cell division, and assessing cell viability. This document details its chemical properties, mechanism of action, and comprehensive protocols for its application in life sciences research.

Core Properties of this compound

This compound, often referred to as CFSE or CFDA-SE, is a cell-permeable compound that becomes fluorescent upon entering viable cells.[1][2][3] Its key characteristics are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C29H19NO11 | [1][2][4][5][6] |

| Molecular Weight | 557.47 g/mol | [1][4][5][6][7] |

| Excitation Maximum | ~492 nm | [2][3] |

| Emission Maximum | ~517 nm | [2][3] |

| CAS Number | 150206-15-8 | [1][4][5] |

Mechanism of Action

The utility of this compound lies in its two-step activation process within living cells. Initially, the molecule is non-fluorescent and readily crosses the cell membrane due to its diacetate groups.[1][2][3] Once inside the cell, intracellular esterases cleave these acetate groups, yielding the highly fluorescent and membrane-impermeable molecule, carboxyfluorescein succinimidyl ester (CFSE).[1][2][3][8] The succinimidyl ester group of CFSE then forms stable covalent bonds with primary amines of intracellular proteins.[1][3][7][8] This process ensures that the fluorescent label is well-retained within the cells and is passed on to daughter cells upon division.

Experimental Protocols

The following are detailed protocols for the use of this compound in cell proliferation assays using flow cytometry.

Reagent Preparation

| Reagent | Preparation | Storage |

| CFDA-SE Stock Solution (5 mM) | Dissolve the contents of a vial (e.g., 25 mg) in an appropriate volume of anhydrous DMSO (e.g., 8.96 mL for 25 mg to make 5 mM).[9] Aliquot into single-use vials. | Store at -20°C, protected from light and moisture.[1][5][10] Avoid repeated freeze-thaw cycles. |

| CFDA-SE Working Solution (0.5-10 µM) | Dilute the 5 mM stock solution in a suitable buffer such as PBS or HBSS, with or without 0.1% BSA, to the desired final concentration.[1][5][11] The optimal concentration should be determined empirically for each cell type and application.[1][10][11] | Prepare fresh before each use. |

Labeling Protocol for Suspension Cells

-

Cell Preparation: Start with a single-cell suspension at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL in pre-warmed PBS or HBSS containing 0.1% BSA.[1][5]

-

Labeling: Add an equal volume of the 2x concentrated CFDA-SE working solution to the cell suspension.[1][5]

-

Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.[4][11]

-

Quenching: Stop the reaction by adding 5 volumes of ice-cold complete culture medium.[11] The proteins in the medium will quench the reactivity of any unbound dye.

-

Washing: Centrifuge the cells and wash the pellet two to three times with complete culture medium to remove any unbound dye.[1][5][10] An optional 5-minute incubation at 37°C before the final wash can help remove residual unbound dye from the cells.[1][5][10]

-

Resuspension: Resuspend the labeled cells in fresh, pre-warmed culture medium for subsequent experiments.

Labeling Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on a suitable culture vessel (e.g., plates, flasks, or coverslips).

-

Preparation: Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Labeling: Add the pre-warmed CFDA-SE working solution to the cells.

-

Incubation: Incubate for 10-15 minutes at 37°C, protected from light.[11]

-

Washing: Remove the labeling solution and wash the cells three times with complete culture medium.

-

Culture: Add fresh, pre-warmed culture medium and return the cells to the incubator.

Data Analysis and Interpretation

Following the culture period, cells are harvested and analyzed by flow cytometry. The fluorescence intensity of the CFSE is measured, typically using a 488 nm excitation laser and a standard FITC emission filter.[5] As cells divide, the CFSE fluorescence is halved with each generation. This results in a histogram with distinct peaks, each representing a successive generation of cells. The number of divisions and the proliferation index can be calculated from this data.

Conclusion

This compound is a powerful and versatile tool for the quantitative analysis of cell proliferation and for in vitro and in vivo cell tracking. Its straightforward labeling protocol and the ability to resolve multiple generations of cell division make it an invaluable reagent for researchers in immunology, cancer biology, and developmental biology. Careful optimization of the labeling concentration is crucial to ensure bright staining with minimal cytotoxicity.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. lumiprobe.com [lumiprobe.com]

- 3. bio-rad.com [bio-rad.com]

- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 6. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]

- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. docs.research.missouri.edu [docs.research.missouri.edu]

- 9. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 11. ulab360.com [ulab360.com]

The Core Principles of 6-CFDA SE for Cell Labeling and Tracking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Carboxyfluorescein diacetate, succinimidyl ester (6-CFDA SE), a widely utilized fluorescent dye for labeling and tracking cells. We will delve into the fundamental mechanism of action, provide detailed experimental protocols for its application, and present key quantitative data in a structured format to facilitate experimental design.

Introduction to 6-CFDA SE

6-Carboxyfluorescein diacetate, succinimidyl ester, often referred to as CFSE in its active form, is a reliable and stable cell-permeable dye used for long-term cell labeling.[1][2][3] Its primary applications lie in the fields of immunology, cancer research, and developmental biology, where it is instrumental for monitoring cell proliferation, migration, and in vivo cell tracking.[1][4][5] The dye itself is non-fluorescent until it enters viable cells, a key feature that allows for the specific labeling of live cell populations.[4][6]

Mechanism of Action

The cell labeling process with 6-CFDA SE is a two-stage intracellular event:

-

Cellular Entry and Activation: Being cell-permeable, the non-fluorescent 6-CFDA SE molecule passively diffuses across the cell membrane into the cytoplasm.[1][5][6] Once inside a viable cell, intracellular esterases cleave the two acetate groups from the molecule.[1][4][7] This enzymatic cleavage converts the molecule into its fluorescent and membrane-impermeant form, carboxyfluorescein succinimidyl ester (CFSE).[1][6][7]

-

Covalent Labeling: The succinimidyl ester group of CFSE then covalently reacts with free primary amine groups on intracellular proteins, forming stable dye-protein conjugates.[4][5][6] This stable linkage ensures that the fluorescent dye is well-retained within the cells for extended periods, even for several months in non-dividing cells, and is not transferred to adjacent cells.[4][6][8]

This robust and stable labeling is the foundation for its use in cell tracking studies.

Application in Cell Proliferation Assays

A significant application of 6-CFDA SE is in monitoring cell proliferation.[1][9][10] The principle is based on dye dilution. When a labeled cell divides, the CFSE-protein conjugates are distributed approximately equally between the two daughter cells.[6][8][9] Consequently, each daughter cell inherits about half the fluorescence intensity of the parent cell.[6][11]

This halving of fluorescence with each cell division allows for the tracking of successive generations of cells using flow cytometry.[6][9] A flow cytometry histogram of a proliferating cell population will display a series of peaks, with each peak representing a successive generation and exhibiting approximately half the fluorescence intensity of the preceding one.[5][6] This allows for the quantification of cell divisions and can distinguish up to eight or more cell generations.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of 6-CFDA SE, compiled from various sources. It is important to note that optimal conditions can vary depending on the cell type and experimental goals.[12][13]

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 2 mM - 10 mM in anhydrous DMSO | Prepare stock 1000-fold higher than the final working concentration.[12][13][14] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[12][13][14] |

| Working Concentration | 0.5 µM - 10 µM | Titration is recommended to find the lowest effective concentration that provides bright staining with minimal cytotoxicity.[12][13][14] For in vitro experiments, 0.5-2 µM is often sufficient, while in vivo tracking may require 2-5 µM.[12] |

| Incubation Time | 5 - 20 minutes | Titrate to find the minimal effective time.[4][12][15] |

| Incubation Temperature | Room Temperature or 37°C | 37°C is commonly used.[4][12][16] |

| Excitation Wavelength (max) | ~492 nm | [15][17][18] |

| Emission Wavelength (max) | ~517 nm | [15][17][18] |

Experimental Protocols

Detailed methodologies for labeling suspension and adherent cells are provided below. These protocols are guidelines and may require optimization for specific cell types and applications.

Preparation of Reagents

-

6-CFDA SE Stock Solution: Dissolve 6-CFDA SE powder in anhydrous DMSO to a final concentration of 2-10 mM.[4][12] For example, dissolve 25 mg of CFSE in 8.96 mL of anhydrous DMSO for a 5 mM stock solution.[4] Vortex briefly to mix. Aliquot into single-use, light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles.[12][19]

-

Labeling Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).[12][13][14] Crucially, do not use amine-containing buffers like Tris. [4]

-

Wash/Quenching Medium: Complete cell culture medium containing serum (e.g., RPMI with 10% FBS). The protein in the serum helps to quench any unreacted dye.[12][13][14]

Protocol for Labeling Cells in Suspension

-

Prepare a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in pre-warmed (37°C) labeling buffer.[11][14]

-

Prepare the 6-CFDA SE working solution by diluting the stock solution in the labeling buffer to the desired final concentration (typically 0.5-10 µM).[4] It is often prepared at 2x the final concentration to be added in an equal volume to the cell suspension.[12][14]

-

Add an equal volume of the 2x 6-CFDA SE working solution to the cell suspension. Mix gently but thoroughly.[12][14]

-

Incubate the cells for 5-20 minutes at 37°C, protected from light.[4][12][15]

-

To stop the labeling reaction, add at least 5 volumes of cold, complete culture medium.[9] Incubate for 5 minutes.[9]

-

Pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).[9][19]

-

Discard the supernatant and wash the cell pellet at least twice with complete culture medium to remove any unbound dye.[11][12] An additional 5-minute incubation at 37°C after the second wash can help unbound dye to diffuse out before the final wash.[12][13]

-

Resuspend the labeled cells in fresh, pre-warmed culture medium for your experiment or in PBS for immediate analysis by flow cytometry or fluorescence microscopy.[4][19]

Protocol for Labeling Adherent Cells

-

Grow adherent cells to the desired confluency in a culture vessel.

-

Aspirate the culture medium and wash the cells once with pre-warmed (37°C) PBS.

-

Prepare the 6-CFDA SE working solution in serum-free medium or PBS at the desired final concentration (0.5-10 µM).[4]

-

Add a sufficient volume of the working solution to completely cover the cell monolayer.[4]

-

Incubate for 10-20 minutes at 37°C, protected from light.[4]

-

Remove the labeling solution and wash the cells twice with pre-warmed, complete culture medium.[4][5]

-

Add fresh, pre-warmed complete culture medium and incubate for at least another 20 minutes at 37°C to ensure complete hydrolysis of the dye.[4]

-

The cells are now labeled and ready for further experimentation or analysis. For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution.[5]

Visualizations

Mechanism of 6-CFDA SE Cell Labeling

Caption: Mechanism of 6-CFDA SE uptake and intracellular protein labeling.

Experimental Workflow for Cell Labeling and Proliferation Analysis

Caption: General workflow for cell labeling with 6-CFDA SE and subsequent analysis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Staining Intensity | - Hydrolyzed 6-CFDA SE stock solution.- Insufficient dye concentration.- Low esterase activity in cells.- Staining in the presence of serum/protein. | - Use fresh or properly stored aliquots of the dye.[12][13]- Titrate the dye concentration upwards.[12][13]- Increase incubation time.[12]- Perform labeling in serum-free buffer like PBS or HBSS.[20] |

| High Cell Death/Toxicity | - 6-CFDA SE concentration is too high. | - Titrate to the lowest effective concentration.[4][12]- Reduce incubation time.[12] |

| Broad Initial Fluorescence Peak | - Incomplete removal of unbound dye.- Heterogeneous cell population. | - Perform thorough washing steps.[21]- Include a final 5-minute incubation in fresh medium to allow excess dye to diffuse out before the last wash.[12][13] |

| No Clear Generational Peaks | - Insufficient cell proliferation.- Initial staining is too dim.- Long culture period leading to fluorescence below detection limits. | - Ensure appropriate stimuli for cell division are present.- Increase the initial staining concentration of 6-CFDA SE.[20]- Analyze at earlier time points. |

References

- 1. stemcell.com [stemcell.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Molecular Probes™ 5(6)-CFDA, SE; CFSE (5-(and-6)-Carboxyfluorescein Diacetate, Succinimidyl Ester), mixed isomers | Fisher Scientific [fishersci.ca]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. abbkine.com [abbkine.com]

- 7. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]

- 12. med.virginia.edu [med.virginia.edu]

- 13. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 15. bio-rad.com [bio-rad.com]

- 16. cytologicsbio.com [cytologicsbio.com]

- 17. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. cdn.stemcell.com [cdn.stemcell.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]

- 21. bu.edu [bu.edu]

Methodological & Application

Application Notes and Protocols for 6-CFDA N-succinimidyl ester (CFSE) Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Carboxyfluorescein diacetate N-succinimidyl ester (6-CFDA SE), commonly known as CFSE, is a highly effective and widely used fluorescent dye for monitoring cell proliferation.[1] This cell-permeable molecule provides a powerful tool for tracking cell division both in vitro and in vivo. The fundamental principle of the CFSE assay lies in its ability to covalently label intracellular proteins, leading to a stable and long-lasting fluorescent signal. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a successive halving of fluorescence intensity with each cell division.[1][2] This allows for the quantitative analysis of cell proliferation by flow cytometry, where distinct peaks represent successive generations of divided cells.[3]

Initially developed for tracking lymphocyte migration, the applications of the CFSE assay have expanded significantly.[1] It is now an indispensable tool in various research areas, including immunology, cancer biology, and drug development, for assessing the efficacy of therapeutic compounds on cell growth and division.

Principle of the Assay

The CFSE assay is based on a two-step intracellular process:

-

Cellular Uptake and Conversion: The non-fluorescent and cell-permeable 6-CFDA SE readily diffuses across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate groups from the molecule, converting it into the highly fluorescent and membrane-impermeable carboxyfluorescein succinimidyl ester (CFSE).[1]

-

Covalent Labeling: The succinimidyl ester group of CFSE reacts with primary amines of intracellular proteins, forming stable covalent bonds. This ensures that the fluorescent dye is retained within the cells for extended periods and is not transferred to adjacent cells.

As the labeled cells proliferate, the CFSE fluorescence is equally partitioned between the two daughter cells. Consequently, each cell division results in a 50% reduction in the fluorescence intensity of the subsequent generation. Flow cytometric analysis of the cell population reveals a histogram with multiple peaks, where each peak corresponds to a specific generation of cell division.

Applications in Research and Drug Development

The CFSE cell proliferation assay is a versatile tool with numerous applications, particularly in the field of drug development:

-

Screening of Anti-proliferative Compounds: The assay provides a quantitative method to assess the inhibitory effects of drug candidates on the proliferation of cancer cell lines and other target cells.

-

Immunomodulatory Drug Evaluation: In immunology, the CFSE assay is instrumental in studying the proliferation of immune cells, such as T-lymphocytes, in response to stimuli or immunomodulatory drugs.

-

Cytotoxicity and Cell Viability Studies: While primarily a proliferation assay, significant inhibition of proliferation can be indicative of cytotoxic or cytostatic effects of a compound.

-

Cell Tracking and Lineage Tracing: The stable labeling allows for long-term tracking of cell populations in vivo and in vitro, providing insights into cell fate and differentiation.

Data Presentation

The quantitative data obtained from a CFSE cell proliferation assay can be summarized in structured tables for clear comparison and interpretation. Key parameters often include the percentage of divided cells, the proliferation index, and the mean fluorescence intensity (MFI).

Table 1: Effect of an Experimental Compound on the Proliferation of a Cancer Cell Line

| Treatment Group | Concentration (µM) | % Divided Cells | Proliferation Index |

| Vehicle Control | 0 | 95.2 ± 2.1 | 3.8 ± 0.3 |

| Compound X | 1 | 75.8 ± 3.5 | 2.5 ± 0.2 |

| Compound X | 10 | 42.1 ± 4.2 | 1.3 ± 0.1 |

| Compound X | 50 | 10.5 ± 2.8 | 0.5 ± 0.1 |

Data are represented as mean ± standard deviation from three independent experiments. The percentage of divided cells represents the fraction of the initial cell population that has undergone at least one division. The proliferation index is the average number of divisions per dividing cell.

Table 2: Inhibition of Proliferation in Leukemia Cell Lines by Olive Leaf Extract (OLE) [4]

| Cell Line | Treatment | Concentration (µM) | CFSE Mean Fluorescence Intensity (MFI ± SE) | p-value |

| 697 (B-ALL) | Control | 0 | 7.88 ± 1.29 | - |

| OLE | 50 | 11.87 ± 1.95 | 0.03 | |

| OLE | 100 | 13.98 ± 1.12 | 0.0076 | |

| OLE | 200 | 14.79 ± 1.22 | 0.0043 | |

| OLE | 400 | 16.94 ± 0.79 | 0.0011 | |

| NALM-6 (B-ALL) | Control | 0 | 11.36 ± 2.08 | - |

| OLE | 50 | 16.67 ± 3.82 | >0.05 | |

| OLE | 100 | 19.38 ± 3.44 | 0.01 | |

| OLE | 200 | 22.58 ± 2.97 | 0.01 | |

| OLE | 400 | 22.64 ± 2.87 | 0.0011 | |

| RAJI (Lymphoma) | Control | 0 | 26.84 ± 3.67 | - |

| OLE | 200 | 61.46 ± 10.9 | 0.0079 | |

| OLE | 400 | 57.74 ± 7.4 | 0.004 |

B-ALL: B-cell Acute Lymphoblastic Leukemia. A higher CFSE MFI indicates less proliferation. SE: Standard Error. Data is adapted from a study on the anti-tumor activities of Olive Leaf Extract.[4]

Experimental Protocols

Materials

-

6-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

-

Suspension or adherent cells of interest

-

Flow cytometer

Preparation of CFSE Stock Solution

-

Prepare a 5 mM stock solution of CFSE by dissolving it in anhydrous DMSO.[1] For example, dissolve 1 mg of CFSE (MW ~557 g/mol ) in 359 µL of DMSO.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol for Labeling Suspension Cells

-

Harvest cells and wash them once with pre-warmed (37°C) PBS.

-

Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.[5]

-

Prepare a working solution of CFSE by diluting the 5 mM stock solution in pre-warmed PBS to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type.[1]

-

Add the CFSE working solution to the cell suspension and mix immediately by gentle vortexing.

-

Incubate the cells for 10-20 minutes at 37°C, protected from light.[1]

-

To stop the staining reaction, add 5 volumes of cold complete culture medium and incubate for 5 minutes on ice. The serum in the medium will quench the unbound CFSE.

-

Wash the cells three times with complete culture medium by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual unbound dye.

-

Resuspend the final cell pellet in complete culture medium and perform a cell count and viability assessment.

-

Plate the CFSE-labeled cells under the desired experimental conditions (e.g., with or without the test compound).

-

Culture the cells for the desired period (typically 3-7 days).

-

Harvest the cells at different time points and analyze by flow cytometry.

Protocol for Labeling Adherent Cells

-

Grow adherent cells in culture vessels to the desired confluency.

-

Aspirate the culture medium and wash the cells once with pre-warmed (37°C) PBS.

-

Prepare the CFSE working solution as described for suspension cells.

-

Add a sufficient volume of the CFSE working solution to the culture vessel to completely cover the cell monolayer.

-

Incubate for 10-20 minutes at 37°C, protected from light.[1]

-

Aspirate the CFSE solution and add pre-warmed complete culture medium to quench the staining reaction.

-

Wash the cells twice with complete culture medium.

-

Add fresh complete culture medium and return the cells to the incubator for the desired experimental duration.

-

At the time of analysis, detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins if co-staining is required.

-

Wash the detached cells and resuspend in PBS for flow cytometric analysis.

Flow Cytometry Analysis

-

Acquire the CFSE-labeled cell samples on a flow cytometer equipped with a 488 nm laser for excitation.

-

Detect the CFSE fluorescence in the FITC channel (typically around 520-530 nm).

-

For each sample, collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

-

Analyze the data using appropriate software. The software can be used to model the proliferation peaks and calculate parameters such as the percentage of divided cells, the division index, and the proliferation index.[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a typical CFSE cell proliferation assay.

References

Tracking Cell Division: A Detailed Guide to CFDA-SE Flow Cytometry

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and step-by-step protocols for utilizing Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) in flow cytometry to monitor cell proliferation.

CFDA-SE is a reliable and widely used fluorescent dye for tracking cell generations. Its ability to covalently label intracellular proteins and its equal distribution to daughter cells upon division make it an invaluable tool for studying cell proliferation, tracking cell fate, and assessing the impact of various treatments on cell division.

Principle of CFDA-SE Staining

CFDA-SE is a cell-permeable compound that is non-fluorescent until it enters a viable cell.[1][2] Once inside the cell, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent and cell-impermeant molecule, carboxyfluorescein succinimidyl ester (CFSE).[3][4] The succinimidyl ester group of CFSE then forms stable covalent bonds with free amine groups of intracellular proteins.[1][3]

As the labeled cell divides, the CFSE fluorescence is distributed approximately equally between the two daughter cells.[1][4] Consequently, each successive generation of cells will exhibit a halving of fluorescence intensity, which can be readily analyzed by flow cytometry.[1][2] This allows for the clear identification and quantification of distinct cell generations within a population.

Below is a diagram illustrating the mechanism of action of CFDA-SE.

Caption: Mechanism of CFDA-SE uptake and fluorescence labeling.

Experimental Protocols

Prior to beginning, it is crucial to determine the optimal CFDA-SE concentration for your specific cell type and experimental conditions, as high concentrations can be toxic.[5][6] A titration experiment is highly recommended to find the lowest concentration that provides bright staining with minimal impact on cell viability and proliferation.[5][6]

Protocol 1: Staining Suspension Cells

This protocol is suitable for lymphocytes, peripheral blood mononuclear cells (PBMCs), and other non-adherent cell lines.[1]

Materials:

-

CFDA-SE stock solution (e.g., 2 mM in dry DMSO)[1]

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) containing 0.1% BSA[1][5]

-

Complete cell culture medium (e.g., RPMI with 10% FBS)[1]

-

Cells in single-cell suspension

Procedure:

-

Prepare a 2x working solution of CFDA-SE in PBS or HBSS with 0.1% BSA. For a final concentration of 2 µM, prepare a 4 µM working solution.[1]

-

Resuspend cells at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL in PBS or HBSS with 0.1% BSA.[5]

-

Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.[5]

-

Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[1][5]

-

To stop the staining reaction, add 5 volumes of cold complete culture medium.[2]

-

Centrifuge the cells and wash them twice with complete culture medium.[5]

-

Perform a final 5-minute incubation in fresh, pre-warmed culture medium at 37°C to allow any remaining unreacted dye to diffuse out of the cells.[1][5]

-

The cells are now ready for culture or further analysis. For a time zero control, a sample of the stained cells should be analyzed by flow cytometry.[3]

Protocol 2: Staining Adherent Cells

This protocol is adapted for cells that grow attached to a surface.[1]

Materials:

-

CFDA-SE stock solution (e.g., 2 mM in dry DMSO)[1]

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Complete cell culture medium

-

Adherent cells cultured in appropriate vessels

Procedure:

-

Prepare the desired working concentration of CFDA-SE (typically 0.5-25 µM) in pre-warmed (37°C) PBS or other suitable buffer.[7]

-

Remove the culture medium from the adherent cells.

-

Add the pre-warmed CFDA-SE working solution to the cells.

-

Remove the CFDA-SE solution and replace it with fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C to allow for the deacetylation of CFDA-SE to CFSE.[7]

-

Wash the cells twice with complete culture medium.[1]

-

The cells can now be cultured for the desired period. To analyze by flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, wash, and resuspend in PBS.[1]

Data Presentation

The following table summarizes recommended staining parameters. Note that these are starting points and should be optimized for your specific cell type and application.

| Parameter | Recommended Range | Notes |

| CFDA-SE Concentration | 0.5 - 10 µM[6][9] | Higher concentrations can be toxic. Titration is essential.[5] |

| Cell Concentration | 1 x 10^6 - 5 x 10^7 cells/mL[5] | Ensure a single-cell suspension.[5] |

| Incubation Time | 5 - 20 minutes[3][6] | Longer times may increase toxicity.[5] |

| Incubation Temperature | Room Temperature or 37°C[9] | 37°C is most common.[5] |

| Staining Buffer | PBS or HBSS with 0.1% BSA[5][6] | Avoid serum during staining as it contains esterases.[10] |

| Quenching | Complete culture medium with serum[1] | Serum proteins will react with and inactivate any remaining free dye.[6] |

Data Analysis and Troubleshooting

Flow Cytometry Analysis: Acquire data using a flow cytometer equipped with a 488 nm laser for excitation and a standard fluorescein (FITC) emission filter (e.g., 530/30 bp).[1][5] A histogram of the fluorescence intensity will show a series of peaks, with the rightmost peak representing the non-divided parent generation. Each subsequent peak to the left represents a successive cell division, with approximately half the fluorescence intensity of the preceding peak.[1] Unstained cells should always be included as a negative control to set the background fluorescence.[1]

Troubleshooting:

-

Low Staining Intensity: This could be due to hydrolyzed CFDA-SE stock, insufficient dye concentration, or low intracellular esterase activity.[1] Prepare fresh aliquots of CFDA-SE in anhydrous DMSO and consider optimizing the concentration and incubation time.[6]

-

High Cell Death: High concentrations of CFDA-SE can be cytotoxic.[5] Perform a titration to determine the lowest effective concentration and assess cell viability after staining.

-

No Distinct Proliferation Peaks: This may indicate that the cells are not proliferating or that the staining was too bright, preventing the resolution of individual peaks. Ensure your experimental conditions are conducive to cell division and consider using a lower CFDA-SE concentration.

-

Two Positive Populations at Time Zero: This could be an issue with the staining procedure or the flow cytometer setup. Ensure thorough mixing during staining and check instrument settings.[11]

Experimental Workflow

The following diagram outlines the general workflow for a CFDA-SE cell proliferation assay.

Caption: General workflow for a CFDA-SE cell proliferation experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. bio-rad.com [bio-rad.com]

- 4. stemcell.com [stemcell.com]

- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 6. med.virginia.edu [med.virginia.edu]

- 7. lumiprobe.com [lumiprobe.com]

- 8. ebiostore.com [ebiostore.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Cell Tracking Using 6-CFDA N-succinimidyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Carboxyfluorescein diacetate, N-succinimidyl ester (6-CFDA-SE), often referred to as CFSE, is a highly effective fluorescent dye for long-term in vivo cell tracking. Its cell-permeable nature allows it to easily cross the cell membrane.[1] Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and amine-reactive. The succinimidyl ester group then covalently binds to intracellular proteins, ensuring the dye is well-retained within the cells for extended periods and is not transferred to adjacent cells.[2] This stable labeling allows for the tracking of cell migration, engraftment, and proliferation in vivo.[1][3] Upon cell division, the dye is distributed equally among daughter cells, leading to a sequential halving of fluorescence intensity with each generation, which is a key feature for proliferation studies.

Mechanism of Action

The mechanism of 6-CFDA-SE labeling involves a two-step intracellular process. Initially, the non-fluorescent 6-CFDA-SE molecule passively diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the molecule. This conversion yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent and amine-reactive molecule. The succinimidyl ester moiety of CFSE then forms stable, covalent bonds with primary amines on intracellular proteins. This process effectively and irreversibly traps the fluorescent dye within the cell.

Quantitative Data Summary

Successful cell labeling for in vivo tracking requires optimization of several parameters. The following tables summarize key quantitative data gathered from various sources.

Table 1: Recommended Labeling Concentrations and Conditions

| Parameter | Recommended Range | Notes | Citations |